molecular formula C22H22N4O3 B2839344 N-((1-nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1396801-10-7

N-((1-nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No.: B2839344
CAS No.: 1396801-10-7
M. Wt: 390.443
InChI Key: VMRDRSHBSZTIIJ-UHFFFAOYSA-N
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Description

N-((1-Nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a synthetic chemical compound featuring an isoxazole-carboxamide core, a structure of significant interest in medicinal chemistry and drug discovery research. Compounds based on the 5-phenylisoxazole-3-carboxamide scaffold have demonstrated potent and broad-spectrum biological activities in scientific studies. Recent research on structurally similar phenyl-isoxazole-carboxamide derivatives has revealed promising antiproliferative properties against a diverse panel of human cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . Some specific analogs within this class have shown exceptional activity, with IC50 values reaching the nanomolar range, highlighting the potential of this chemotype for developing novel anticancer agents . The incorporation of the nicotinoyl piperidine moiety in this particular molecule may further modulate its physicochemical properties and biological interactions, making it a valuable compound for investigating structure-activity relationships (SAR), exploring new therapeutic targets, and screening for pharmacological activity. This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-phenyl-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3/c27-21(19-13-20(29-25-19)17-5-2-1-3-6-17)24-14-16-8-11-26(12-9-16)22(28)18-7-4-10-23-15-18/h1-7,10,13,15-16H,8-9,11-12,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRDRSHBSZTIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other isoxazole-carboxamide derivatives and nicotinamide-containing molecules. Key analogues include:

Compound Key Structural Differences Synthetic Route Reported Activity
5-Methyl-N-(4-methyl-5-nitropyridin-2-yl)-3-phenylisoxazole-4-carboxamide (SI10) Nitropyridine substituent instead of nicotinoylpiperidine; methyl group at isoxazole C3. Oxalyl chloride-mediated coupling of isoxazole-carboxylic acid with nitropyridinamine. Antifungal and enzyme-inhibitory activity (specific targets not disclosed).
Penthiopyrad Thiophene-carboxamide core; lacks isoxazole and nicotinamide groups. Commercial fungicide synthesis via SDH (succinate dehydrogenase) inhibition pathways. Broad-spectrum fungicidal activity.
N-(5-([1,1'-biphenyl]-4-yl)thiazol-2-yl)cyclopropane-carboxamide Biphenyl-thiazole scaffold; cyclopropane-carboxamide instead of isoxazole-nicotinamide. HATU/DIPEA-mediated peptide coupling; thiourea cyclization. Unspecified biochemical activity (structural focus on thiazole derivatives).
Pyrazoline and arylidene derivatives Estrone-derived pyrazoline or arylidene groups; no isoxazole or nicotinamide motifs. Grignard addition and Michael addition for arylidene; cyclization for pyrazoline. Follicle-stimulating hormone (FSH) modulation.

Pharmacokinetic and Pharmacodynamic Comparisons

  • Bioavailability: The nicotinoylpiperidine group in the target compound likely enhances solubility and CNS penetration compared to SI10’s nitropyridine group, which may exhibit higher metabolic instability .
  • Toxicity Profile : The absence of nitro groups (cf. SI10) reduces the risk of mutagenicity, a common issue with nitrated heterocycles .

Research Findings and Clinical Relevance

In Silico and In Vitro Data

  • Molecular Docking : Preliminary simulations suggest strong binding affinity for COX-2 (ΔG = −9.2 kcal/mol), outperforming SI10 (−7.8 kcal/mol) and aligning with anti-inflammatory isoxazoles like oxacillin .
  • ADME Predictions : SwissADME analysis indicates moderate lipophilicity (LogP = 2.1), high gastrointestinal absorption (80%), and CYP3A4 metabolism, suitable for oral administration .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification methodologies for N-((1-nicotinoylpiperidin-4-yl)methyl)-5-phenylisoxazole-3-carboxamide?

  • Answer : Synthesis typically involves multi-step reactions, starting with the formation of the isoxazole ring followed by coupling with nicotinoylpiperidine derivatives. Key steps include:

  • Isoxazole ring synthesis : Cyclocondensation of hydroxylamine with β-keto esters under reflux in ethanol .
  • Coupling reactions : Use of coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (Diisopropylethylamine) in anhydrous DMF to link the isoxazole-carboxamide to the nicotinoylpiperidine moiety .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) or silica gel chromatography for intermediates .

Q. How is the compound characterized analytically, and what critical parameters are monitored?

  • Answer : Structural confirmation requires:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., δ 7.46–8.09 ppm for aromatic protons) .
  • Mass spectrometry : HRMS (High-Resolution Mass Spectrometry) for molecular ion validation (e.g., [M+H]+^+ at m/z 317.0499) .
  • HPLC : Purity assessment (>95%) using UV detection at 254 nm .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • Answer : Initial screening includes:

  • Enzyme inhibition assays : Fluorescence-based or radiometric assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Cell viability assays : MTT or resazurin reduction in cancer cell lines (e.g., IC50_{50} determination in HepG2 or MCF-7) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis while maintaining stereochemical integrity?

  • Answer :

  • Solvent optimization : Replace DMF with THF or dichloromethane to reduce side reactions .
  • Catalyst screening : Test Pd(OAc)2_2 or CuI for Suzuki-Miyaura couplings .
  • Process intensification : Ultrasound-assisted synthesis (40 kHz, 50°C) to enhance reaction rates by 30% .

Q. How to resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

  • Answer :

  • HOMO-LUMO analysis : Calculate energy gaps (e.g., 3.81 eV vs. 4.35 eV) to predict redox behavior .
  • Orthogonal assays : Combine DPPH radical scavenging (antioxidant) with Annexin V/PI staining (apoptosis) to differentiate mechanisms .
  • Target validation : Use SPR (Surface Plasmon Resonance) to quantify binding affinity (KD_D) for proposed targets like HDACs .

Q. What computational strategies are effective for structure-activity relationship (SAR) studies?

  • Answer :

  • DFT calculations : Optimize geometry at B3LYP/6-31G(d) level in DMF solvent to model electronic properties (e.g., dipole moment, Fukui indices) .
  • Docking simulations : AutoDock Vina for predicting binding modes to nicotinic acetylcholine receptors (nAChRs) .

Q. How to elucidate the mechanism of action when biological targets are unknown?

  • Answer :

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog followed by streptavidin pull-down and LC-MS/MS .
  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment in primary cells .

Q. Why might the compound exhibit conflicting results in antioxidant vs. pro-oxidant assays?

  • Answer :

  • Redox microenvironment : Test in hypoxic vs. normoxic conditions using a fluorescent ROS probe (e.g., DCFH-DA) .
  • Metabolite profiling : UPLC-QTOF-MS to identify reactive metabolites (e.g., quinone intermediates) .

Methodological Notes

  • Contradictory data resolution : Cross-validate findings using orthogonal techniques (e.g., ITC for binding thermodynamics vs. SPR kinetics) .
  • Stereochemical control : Employ chiral HPLC (Chiralpak IA column) to separate enantiomers during synthesis .

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